1-[2-(3-Bromophenyl)triazol-4-yl]ethanone
Description
Properties
IUPAC Name |
1-[2-(3-bromophenyl)triazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)10-6-12-14(13-10)9-4-2-3-8(11)5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVAWKPXJBBTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(N=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone typically involves the reaction of 3-bromobenzyl bromide with sodium azide to form 3-bromobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl ketone to yield the desired product. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA) and a base such as sodium ascorbate .
Industrial Production Methods: Industrial production of 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[2-(3-Bromophenyl)triazol-4-yl]ethanone has been explored for its potential as an antifungal and anticancer agent:
- Antifungal Activity : Research indicates that triazole derivatives exhibit significant antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various fungal pathogens, making it a candidate for antifungal drug development .
- Anticancer Potential : The compound has been tested against several cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in breast cancer cells (MCF-7), showcasing over 80% cytotoxicity against these cells while maintaining low toxicity to normal cells .
The biological mechanisms underlying the activity of 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone involve interactions with specific molecular targets:
- Mechanism of Action : The bromophenyl group interacts with hydrophobic pockets in proteins, while the triazole ring forms hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme functions or receptor activities, leading to bioactivity.
Data Tables
Anticancer Efficacy Study
A study evaluated the anticancer efficacy of various triazole derivatives, including 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone. The compound exhibited high selectivity towards cancer cells compared to normal cells, indicating its potential as a targeted anticancer agent. The mechanism involved cell cycle arrest and induction of apoptosis through mitochondrial pathways .
Antimicrobial Screening
Another study focused on the antimicrobial properties of this compound against common pathogens. Results showed that it produced significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial activity against both bacterial and fungal strains .
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
Structural Analogs with Varied Heterocycles
Table 1: Comparison of Heterocyclic Ethanone Derivatives
Key Observations :
- Triazole vs. Oxadiazole : The triazole ring (as in the target compound) offers greater hydrogen-bonding capacity compared to oxadiazoles, which may enhance binding to biological targets like enzymes or receptors .
- Morpholine/Pyrrolidine Derivatives : Substitution with saturated rings (e.g., morpholine or pyrrolidine) increases solubility in polar solvents but reduces aromatic stacking interactions .
Key Findings :
- The 3-bromophenyl group in triazole derivatives improves membrane permeability, leading to stronger antimicrobial effects compared to non-halogenated analogs .
- Oxadiazole derivatives exhibit superior anticancer activity, likely due to their ability to intercalate DNA or inhibit topoisomerases .
Insights :
Biological Activity
1-[2-(3-Bromophenyl)triazol-4-yl]ethanone is a compound belonging to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Overview of Triazole Derivatives
Triazole derivatives, including 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone, are known for their broad spectrum of pharmacological effects. These compounds have been reported to exhibit:
- Anticancer Activity : Many triazole derivatives show cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : They possess significant activity against bacteria and fungi.
- Anti-inflammatory and Antioxidant Effects : These compounds can modulate inflammatory responses and reduce oxidative stress.
- Antidiabetic Activity : Some derivatives have shown potential in managing diabetes through various biochemical pathways.
Anticancer Activity
1-[2-(3-Bromophenyl)triazol-4-yl]ethanone has demonstrated notable anticancer properties. Research indicates that triazole derivatives can inhibit cell proliferation in several cancer types. For instance, studies using the MTT assay have shown that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) .
Table 1: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone | MCF-7 | TBD |
| Similar Triazole Derivative A | HepG2 | 1.1 |
| Similar Triazole Derivative B | HCT-116 | 2.6 |
| Doxorubicin | MCF-7 | 0.5 |
Note: TBD indicates that specific data for 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone was not provided in the sources.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to inhibit the growth of various pathogens, including bacteria like Escherichia coli and Staphylococcus aureus. These findings suggest that 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone could be a promising candidate for developing new antimicrobial agents .
The biological activity of triazole derivatives is often attributed to their ability to interact with biological targets through various mechanisms:
- Hydrogen Bonding : The presence of nitrogen atoms in the triazole ring allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer proliferation or microbial metabolism.
- Cell Cycle Modulation : Certain compounds can induce cell cycle arrest, leading to apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone:
- Study on Antiproliferative Effects : A series of triazole compounds were synthesized and tested against multiple cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced their anticancer activity .
- Antimicrobial Evaluation : Research demonstrated that specific triazoles exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone?
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne to form the triazole core. For example, a 3-bromophenyl azide can react with an ethanone-functionalized alkyne under copper(I) catalysis. Post-functionalization steps, such as bromination or ketone introduction, may follow . Alternative routes include S-alkylation in alkaline conditions, as seen in triazole-thioether derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm and triazole protons at δ 8.1–8.5 ppm) .
- IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations .
- Mass Spectrometry (MS) : For molecular ion validation (e.g., [M+H]⁺ matching C₁₀H₈BrN₃O) .
Q. What solvent systems are optimal for handling this compound in vitro?
The compound exhibits moderate solubility in DMSO and ethanol but limited solubility in aqueous buffers. Pre-dissolution in DMSO (≤1% v/v) is recommended for biological assays to avoid precipitation .
Q. How is purity assessed post-synthesis?
Purity is validated via HPLC (>95% peak area), melting point analysis (e.g., 145–148°C), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How does the bromophenyl substituent influence electronic properties and reactivity?
The electron-withdrawing bromine meta-substitution reduces electron density on the triazole ring, enhancing electrophilic reactivity. This impacts nucleophilic substitution kinetics (e.g., in Suzuki couplings) and stabilizes charge-transfer complexes in photophysical studies . Para-substituted analogs show higher synthetic yields (86%) compared to ortho-substituted derivatives (0% yield) due to steric hindrance .
Q. What crystallographic challenges arise in resolving its structure?
X-ray crystallography using SHELX software often reveals challenges:
- Disorder in the bromophenyl group : Requires iterative refinement with restraints .
- Twinned crystals : High-resolution data (≤0.8 Å) and twin-law refinement (e.g., BASF parameter in SHELXL) mitigate inaccuracies .
Q. What in vitro models are suitable for evaluating anticancer activity?
- Cell lines : MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values reported between 10–20 µM for analogous triazoles .
- Assays : MTT for viability, Annexin V/PI for apoptosis, and ROS detection kits for oxidative stress analysis .
Q. How can reaction yields be optimized for electron-deficient aryl bromides?
- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ in DMF at 110°C improves coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .
Q. What computational methods predict its binding affinity for kinase targets?
- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to resolve contradictions in reported biological activities?
Discrepancies often stem from:
- Assay variability : Serum concentration (e.g., 10% FBS vs. serum-free) alters cytotoxicity .
- Cell passage number : Higher passages (≥30) may reduce sensitivity .
- Metabolic stability : Liver microsomal assays (e.g., human CYP3A4 t₁/₂) clarify pharmacokinetic inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
